molecular formula C15H22N2O5 B13732498 2,6-Dinitro-4-nonylphenol CAS No. 4097-34-1

2,6-Dinitro-4-nonylphenol

Cat. No.: B13732498
CAS No.: 4097-34-1
M. Wt: 310.35 g/mol
InChI Key: JWXOAOUZIHUGMP-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-nonylphenol: is an organic compound with the molecular formula C15H22N2O5 . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by nitro groups, and the hydrogen atom at position 4 is replaced by a nonyl group. This compound is known for its applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-nonylphenol typically involves the nitration of 4-nonylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:

[ \text{4-Nonylphenol} + 2 \text{HNO}_3 \rightarrow \text{this compound} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitro-4-nonylphenol undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Acyl chlorides or alkyl halides, base (e.g., pyridine), organic solvents (e.g., dichloromethane).

Major Products:

Scientific Research Applications

2,6-Dinitro-4-nonylphenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dinitro-4-nonylphenol involves its interaction with biological molecules, particularly enzymes and proteins. The nitro groups on the benzene ring can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of enzymes. Additionally, the nonyl group provides hydrophobic interactions that can influence the binding affinity of the compound to its molecular targets .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Similar structure but with nitro groups at positions 2 and 4.

    2,6-Dinitrophenol: Lacks the nonyl group, making it less hydrophobic.

    4-Nonylphenol: Lacks the nitro groups, making it less reactive in redox reactions.

Uniqueness: 2,6-Dinitro-4-nonylphenol is unique due to the presence of both nitro groups and a nonyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with biological molecules and makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

4097-34-1

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

2,6-dinitro-4-nonylphenol

InChI

InChI=1S/C15H22N2O5/c1-2-3-4-5-6-7-8-9-12-10-13(16(19)20)15(18)14(11-12)17(21)22/h10-11,18H,2-9H2,1H3

InChI Key

JWXOAOUZIHUGMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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